Product packaging for BChE-IN-25(Cat. No.:CAS No. 79183-25-8)

BChE-IN-25

Cat. No.: B12365115
CAS No.: 79183-25-8
M. Wt: 273.37 g/mol
InChI Key: HIXIRXUJJGRZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BChE-IN-25 is a novel research compound designed to potently and selectively inhibit the enzyme Butyrylcholinesterase (BChE). BChE is a serine hydrolase widely distributed in the human body, including the liver, plasma, and the central nervous system, and is structurally related to Acetylcholinesterase (AChE) . In the brain, BChE is found in glial cells and is co-localized with cholinergic neurons, where it is believed to play a supportive role in cholinergic transmission and has been implicated in the progression of neurodegenerative diseases . Research into selective BChE inhibitors like this compound is crucial for exploring advanced Alzheimer's disease pathology, as BChE activity becomes the dominant cholinesterase in the brain as the disease progresses, compensating for the sharp decline in AChE . Beyond neuroscience, BChE is a pharmacologically significant enzyme involved in the metabolism and detoxification of various ester-based drugs, pro-drugs, and toxic agents, including muscle relaxants, organophosphate nerve agents, and cocaine . Investigating BChE inhibition also holds potential for understanding aspects of metabolic syndrome and lipid metabolism . This compound provides researchers with a valuable tool to dissect these complex biological processes and to develop potential therapeutic strategies. This product is intended for research applications in biochemistry, neuropharmacology, and drug discovery. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO2 B12365115 BChE-IN-25 CAS No. 79183-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79183-25-8

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-nonylindole-2,3-dione

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)16(19)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3

InChI Key

HIXIRXUJJGRZFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Ii. Discovery and Design Strategies for Bche in 25 and Analogous Inhibitors

Rational Design Approaches for Selective Butyrylcholinesterase Inhibition

Rational design approaches for BChE inhibitors are based on a priori knowledge of the enzyme's structure, function, and known interactions with ligands. The goal is to design molecules with specific features predicted to enhance binding affinity and selectivity for BChE over other related enzymes, particularly acetylcholinesterase (AChE).

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein, BChE, to guide the design of potential inhibitors. Key to selective BChE inhibition is understanding the differences in the active site gorge compared to AChE. While both enzymes share structural homology, subtle variations in key residues within the active site and peripheral anionic site (PAS) dictate ligand binding preferences nih.govnih.govmdpi.comnih.govnih.govmdpi.com. For instance, residues like Q119, A277, and A328 in BChE differ from the corresponding residues Y124, W286, and Y337 in AChE, influencing the shape and chemical environment of the binding pocket nih.govnih.gov. SBDD principles involve analyzing these differences to design inhibitors that can exploit the unique features of the BChE active site, such as its larger binding pocket volume compared to AChE, particularly in the acyl-binding gorge mdpi.commdpi.com. By visualizing how potential inhibitors might fit into the BChE active site and form interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with crucial residues, researchers can design molecules with improved potency and selectivity nih.govmdpi.comtubitak.gov.tr. Crystal structures of BChE in complex with various ligands, such as the BChE:tacrine complex (PDB entry: 4BDS), serve as valuable templates for understanding binding modes and informing structural modifications mdpi.comresearchgate.net.

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is employed when detailed structural information of the target protein is limited or to complement SBDD. This approach relies on the knowledge of existing ligands (inhibitors) and their biological activities to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) mdpi.comnih.govrsc.orgscilit.comnih.govx-mol.comdk-chem.plresearchgate.net. A pharmacophore model represents the essential steric and electronic features common to a set of active ligands that are necessary for optimal binding to the target site nih.govx-mol.com. By identifying these key features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings), researchers can design or search for new compounds that possess a similar arrangement of these features, predicting they will also bind to and inhibit BChE nih.govx-mol.com. LBDD approaches, such as 3D QSAR pharmacophore generation, utilize a training set of known BChE inhibitors with varying activities to build predictive models nih.govx-mol.com.

Virtual Screening Methodologies for Novel Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential hit compounds that are likely to bind to a target protein nih.govnih.govmdpi.comdk-chem.pl. VS methodologies can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking-Based Virtual Screening

Molecular docking is a core technique in structure-based virtual screening nih.gov. It predicts the preferred orientation (binding pose) of a ligand within the active site of a protein and estimates the binding affinity nih.govx-mol.comnih.govtandfonline.com. In the context of BChE inhibitor discovery, molecular docking involves preparing the 3D structure of BChE (often obtained from crystal structures), preparing a library of compounds, and then computationally docking each compound into the defined active site pocket mdpi.comnih.gov. Scoring functions are used to rank the docked compounds based on their predicted binding affinity mdpi.comnih.gov. Compounds with favorable docking scores and poses that suggest productive interactions with key BChE active site residues are selected as potential hits for experimental testing mdpi.comnih.gov. Hierarchical virtual screening protocols, involving multiple docking steps with increasing precision, can be used to refine the selection process pdbj.org. For example, a workflow might involve initial high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking for top-ranked compounds nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Identification

QSAR modeling is a ligand-based virtual screening approach that builds a predictive model correlating the structural and physicochemical properties (descriptors) of a set of compounds with their biological activity (e.g., BChE inhibitory activity) nih.govmdpi.comrsc.orgscilit.comnih.govresearchgate.net. Once a statistically robust QSAR model is developed and validated, it can be used to screen large databases of compounds and predict their potential BChE inhibitory activity without the need for docking to the protein structure mdpi.comrsc.orgscilit.comnih.govresearchgate.net. Compounds predicted to be active based on the QSAR model are then selected for experimental evaluation mdpi.comrsc.orgscilit.comnih.gov. Various machine learning algorithms can be employed to build QSAR models, and their performance is evaluated using metrics such as the area under the receiver operating characteristic curve (AUC), R², and Q² mdpi.comrsc.orgscilit.comnih.govresearchgate.net.

Identification of Hit Compounds and Lead Optimization Strategies

The compounds identified through virtual screening or rational design approaches are considered "hits." These hits are then subjected to in vitro biochemical assays to experimentally confirm their BChE inhibitory activity and selectivity nih.govmdpi.comnih.govtandfonline.compdbj.org. Compounds showing significant inhibitory activity (e.g., low IC₅₀ values) are then advanced as lead compounds mdpi.comnih.govpdbj.org.

Lead optimization is a critical stage where the initial hit compound's structure is systematically modified to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity mdpi.comresearchgate.netresearchgate.netfigshare.comresearchgate.net. This process is guided by structure-activity relationship (SAR) studies, which involve synthesizing a series of analogs with small structural variations and evaluating their biological activity mdpi.com. By analyzing how structural changes affect activity, researchers can identify the key features necessary for optimal inhibition and selectivity mdpi.comdk-chem.pl. Molecular docking and dynamics simulations are often used during lead optimization to understand the binding modes of the lead compound and its analogs at the atomic level and to guide further structural modifications mdpi.com. For example, analyzing interactions with residues in the catalytic active site (CAS) and peripheral anionic site (PAS) can inform modifications to improve binding affinity or achieve desired binding kinetics (e.g., mixed-type inhibition) mdpi.comresearchgate.net. Lead optimization aims to enhance the desired properties while minimizing undesirable ones, ultimately yielding a preclinical candidate with a favorable profile researchgate.netresearchgate.netfigshare.comresearchgate.net.

Exploration of Chemical Libraries

The screening of diverse chemical libraries is a fundamental approach in drug discovery, including the identification of potential BChE inhibitors. This process typically involves high-throughput screening (HTS) of large collections of synthetic or commercially available compounds against the target enzyme. Quantitative high-throughput screening (qHTS) has been utilized to screen thousands of compounds from various libraries to identify those that inhibit BChE activity. For instance, one study screened 8998 compounds from libraries such as LOPAC, NPACT, and NPC using an enzyme-based BChE inhibition assay. This screening identified 125 compounds that inhibited BChE activity, including both previously known and potentially novel inhibitors, representing diverse structural classes. nih.govwikipedia.org

Structure-based virtual screening is another powerful technique employed in the exploration of chemical libraries. This method utilizes the known three-dimensional structure of BChE to computationally screen compound databases and predict potential binding interactions. By docking molecules into the enzyme's active site, researchers can prioritize compounds with favorable binding characteristics for in vitro testing. This approach has led to the discovery of novel and selective BChE inhibitors. For example, a study using structure-based virtual screening of two libraries containing over 567,000 molecules identified a highly selective submicromolar inhibitor of human BChE. nih.govnih.govwikipedia.orgfishersci.ca Molecular docking analysis is often subsequently used to study the binding modes of identified inhibitors and understand their interactions within the BChE active site, including key residues like Trp82, Trp231, and Phe329. nih.govfishersci.cauni.lu

Research findings from chemical library screening efforts have yielded compounds with varying degrees of potency and selectivity towards BChE. Some identified inhibitors show high selectivity for BChE over acetylcholinesterase (AChE), which is important for minimizing off-target effects. wikipedia.orgnih.govnih.govwikipedia.org

Natural Product Isolation and Derivatization for Butyrylcholinesterase Inhibition

Natural products represent a rich source of structurally diverse compounds with potential therapeutic activities, including enzyme inhibition. The isolation of compounds from plants, microorganisms, and marine organisms has been a significant avenue in the search for BChE inhibitors. Traditional medicinal plants, in particular, have been explored based on their historical use for cognitive enhancement or related conditions. wikipedia.org

Bioassay-guided isolation is a common strategy where extracts from natural sources are tested for BChE inhibitory activity, and the active extracts are then subjected to further fractionation and purification to isolate the specific compounds responsible for the observed inhibition. Studies have isolated various classes of compounds from natural sources that exhibit BChE inhibitory activity, including alkaloids, flavonoids, and coumarins. wikipedia.orgwikipedia.orgfishersci.cauni.lu For instance, isoquinoline (B145761) alkaloids have been isolated from Berberis parkeriana Schneid and evaluated for their BChE inhibitory activity. wikipedia.org Similarly, compounds like isoflavonoids and a furanocoumarin have been isolated from Ficus species and shown to inhibit BChE. fishersci.ca

Derivatization of isolated natural products is often performed to optimize their inhibitory potency, selectivity, and pharmacokinetic properties. This involves chemically modifying the structure of a natural compound to create analogues with improved characteristics. Semi-synthesis has been used to produce derivatized products from natural coumarinolignans, and these derivatives were subsequently assessed for their anti-BChE capability. fishersci.ca This derivatization can lead to compounds with significantly altered inhibitory activities compared to the parent natural product. fishersci.cawikipedia.org

Detailed research findings from natural product isolation and derivatization studies often include the identification of active compounds, their IC50 values against BChE (and often AChE for selectivity assessment), and sometimes insights into their potential binding interactions through computational methods like molecular docking. fishersci.cawikipedia.orgfishersci.co.ukresearchgate.net

Iii. Synthetic Methodologies for Bche in 25 Analogues

General Synthetic Routes for Novel Butyrylcholinesterase Inhibitor Classes

General synthetic routes for novel BChE inhibitor classes frequently involve the coupling of different molecular fragments or the modification of existing lead structures. For instance, novel 2-benzoylhydrazine-1-carboxamides, designed as potential inhibitors of both AChE and BChE, have been prepared using three methods starting from commercially available or self-prepared hydrazides and isocyanates. For methyl derivatives, N-succinimidyl N-methylcarbamate was utilized, or methyl isocyanate was synthesized via Curtius rearrangement. Tridecyl isocyanate was also synthesized via Curtius rearrangement or from triphosgene (B27547) and tridecylamine. mdpi.comnih.gov Another approach involves the reaction of nicotinic hydrazide with aryl esters to yield novel hydrazone compounds. nih.govacs.org

The synthesis of carbamate-based BChE inhibitors often involves attaching a carbamate (B1207046) moiety to various scaffolds. For example, a set of pseudo-irreversible BChE inhibitors with high selectivity has been synthesized based on carbamates attached to tetrahydroquinazoline (B156257) scaffolds. acs.org Similarly, novel sulfonamide-based carbamates, designed as selective BChE inhibitors, were prepared through multi-step synthesis. nih.gov Biscarbamates with different substituents have also been synthesized to explore their inhibitory potential and selectivity towards cholinesterases. nih.govmdpi.com

Isoquinolinium derivatives designed as cholinesterase reactivators or inhibitors have been synthesized through various routes, including the reaction of isoquinoline-5-carboxaldehyde with hydroxylamine (B1172632) to form the corresponding oxime, which is then used in subsequent reactions to build more complex structures. nih.gov Symmetrical and unsymmetrical isoquinolinium-5-carbaldoximes have also been prepared for cholinesterase reactivation purposes. nih.govtandfonline.comresearchgate.net

Coumarin-based inhibitors are often synthesized by incorporating the coumarin (B35378) core into hybrid molecules. For instance, coumarin–triazole hybrids have been synthesized through reactions involving propargylated coumarin derivatives and benzyl (B1604629) bromides via click chemistry. acs.org Another series of coumarin–triazole–isatin hybrids was synthesized by varying the alkyl linker length connecting the coumarin and triazole moieties, typically involving reactions of 4-hydroxycoumarin (B602359) with dibromo alkanes followed by azide (B81097) formation and click chemistry with isatin-based alkynes. mdpi.comnih.gov

Development of Specific Chemical Scaffolds (e.g., Coumarin-Hybrids, Carbamates, Hydrazides, Isoquinolinium Derivatives)

The design and synthesis of BChE inhibitors often focus on specific chemical scaffolds known to interact favorably with the enzyme's active site.

Coumarin-Hybrids: Coumarin derivatives are explored due to their documented neuroprotective and anti-Alzheimer properties. acs.orgmdpi.com Hybrid structures incorporating the coumarin pharmacophore with other active moieties, such as triazoles or donepezil (B133215) fragments, have been synthesized to achieve improved activity profiles, including dual inhibition of cholinesterases and other targets like β-secretase-1 (BACE-1). acs.orgmdpi.comnih.govmdpi.combohrium.com Synthetic routes often involve the functionalization of the coumarin core, followed by coupling reactions with the second scaffold. acs.orgmdpi.com

Carbamates: Carbamates are a significant class of cholinesterase inhibitors, including the clinically used rivastigmine (B141). nih.govmdpi.comtandfonline.commdpi.com The synthesis of novel carbamate-based inhibitors focuses on modifying the carbamate structure and attaching it to various scaffolds to improve selectivity and potency. Examples include sulfonamide-based carbamates nih.gov and biscarbamates nih.govmdpi.com. These syntheses typically involve the formation of the carbamate linkage through reactions between amines or alcohols and isocyanates or activated carbamate precursors. mdpi.comnih.govnih.govnih.gov

Hydrazides: Hydrazide and hydrazone derivatives have been investigated as potential BChE inhibitors. mdpi.comnih.govnih.govacs.orgfabad.org.tr Synthetic strategies involve the reaction of hydrazides with appropriate carbonyl compounds (aldehydes or ketones) to form hydrazones, or reactions with isocyanates to form semicarbazides or related structures. mdpi.comnih.gov Novel 2-benzoylhydrazine-1-carboxamides have been synthesized from hydrazides and isocyanates. mdpi.comnih.gov Similarly, new nicotinic hydrazide derivatives have been prepared via the reaction of nicotinic hydrazide with aryl esters. nih.govacs.org

Isoquinolinium Derivatives: Isoquinolinium salts and related structures have been synthesized and evaluated for their activity against cholinesterases, including their potential as reactivators of inhibited enzymes. nih.govnih.govtandfonline.comresearchgate.netmdpi.comresearchgate.netmdpi.com Synthetic routes to isoquinolinium derivatives often involve the quaternization of isoquinoline (B145761) nitrogen or the construction of the isoquinoline ring system with subsequent modifications. nih.govmdpi.comresearchgate.net For example, bisquaternary isoquinolinium derivatives have been synthesized with variations in the linker between the two isoquinolinium rings. researchgate.net Isoquinolinium-5-carbaldoximes have been prepared from isoquinoline-5-carboxaldehyde. nih.gov

Characterization of Synthesized Compounds (excluding basic identification data)

Beyond basic identification data such as melting points or elemental analysis, synthesized BChE inhibitors and their analogues are characterized using a range of spectroscopic and analytical techniques to confirm their structure and purity. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the molecular structure and connectivity mdpi.commdpi.comfabad.org.trresearchgate.netcapes.gov.brwho.int, and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) or MALDI TOF/TOF, to determine the molecular weight and fragmentation patterns mdpi.commdpi.commdpi.comfabad.org.trcapes.gov.brwho.int.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are frequently used to assess the purity of the synthesized compounds. mdpi.com For crystalline compounds, single-crystal X-ray diffraction can provide definitive three-dimensional structural information. mdpi.com

Characterization also extends to evaluating the biological activity of the synthesized compounds. In vitro enzyme inhibition assays, such as the modified Ellman's spectrophotometric method, are routinely employed to determine the inhibitory potency against AChE and BChE, typically expressed as IC₅₀ values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity). mdpi.comnih.govnih.govmdpi.comtandfonline.comfabad.org.trwho.intrsc.orgfabad.org.trnih.gov Kinetic studies are performed to understand the mechanism of inhibition (e.g., reversible, irreversible, pseudo-irreversible, mixed-type). nih.govnih.gov Selectivity indices (ratio of IC₅₀ for AChE to IC₅₀ for BChE) are calculated to quantify the preference of a compound for one enzyme over the other. nih.govtandfonline.com

Iv. in Vitro Biochemical Characterization of Bche in 25 S Enzymatic Inhibition

Assessment of Butyrylcholinesterase Inhibitory Potency (IC50 determination)

The inhibitory potency of BChE-IN-25 against butyrylcholinesterase (BChE) has been assessed through the determination of its half-maximal inhibitory concentration (IC50). Research indicates that AChE/BChE-IN-25 (referred to as Compound 6e in one study) demonstrates potent inhibition of BChE. nih.gov Specifically, for equine BChE (eqBChE), an IC50 value of 0.79 nM has been reported for AChE/BChE-IN-25. nih.gov This low nanomolar IC50 value signifies that this compound is a highly potent inhibitor of butyrylcholinesterase in this context.

EnzymeSpeciesIC50 (nM)
Butyrylcholinesterase (BChE)Equine (eqBChE)0.79 nih.gov

Enzyme Selectivity Profiling of this compound against Cholinesterases

Enzyme selectivity profiling is crucial to understand the specificity of an inhibitor towards its target enzyme compared to other related enzymes. In the case of this compound, its selectivity against different cholinesterases, particularly acetylcholinesterase (AChE), is a key aspect of its biochemical characterization. Acetylcholinesterase and butyrylcholinesterase are two primary cholinesterases in vertebrates, sharing structural similarities but exhibiting differences in substrate specificity and tissue distribution. semanticscholar.org

Acetylcholinesterase (AChE) Selectivity Assessment

The inhibitory activity of this compound against acetylcholinesterase (AChE) has also been evaluated. For human AChE (hAChE), AChE/BChE-IN-25 (Compound 6e) has been reported to have an IC50 value of 7.9 nM. nih.gov Comparing the IC50 values for hAChE (7.9 nM) and eqBChE (0.79 nM) suggests that this compound exhibits a degree of selectivity towards BChE over AChE, showing approximately 10-fold greater potency against eqBChE in this specific study. nih.gov This indicates that while it inhibits both enzymes in the nanomolar range, it is a more potent inhibitor of BChE under the tested conditions.

EnzymeSpeciesIC50 (nM)
Butyrylcholinesterase (BChE)Equine (eqBChE)0.79 nih.gov
Acetylcholinesterase (AChE)Human (hAChE)7.9 nih.gov

Evaluation of Activity against Other Esterases (if applicable)

Based on the conducted searches, specific data on the inhibitory activity of this compound against esterases other than acetylcholinesterase and butyrylcholinesterase was not found.

Kinetic Mechanisms of Butyrylcholinesterase Inhibition by this compound

Understanding the kinetic mechanism by which an inhibitor interacts with an enzyme provides insights into the nature of the inhibition. This involves determining inhibition constants and characterizing the type of inhibition.

Based on the available search results, specific details regarding the kinetic mechanisms of butyrylcholinesterase inhibition by this compound, such as Michaelis-Menten kinetics in the presence of the inhibitor, were not identified.

Determination of Inhibition Constants (Ki)

Specific inhibition constant (Ki) values for the interaction between this compound and butyrylcholinesterase were not found in the conducted searches.

Time-Dependent Inhibition Analysis

Time-dependent inhibition analysis is a crucial aspect of characterizing the interaction between an inhibitor and an enzyme like butyrylcholinesterase. This analysis typically involves incubating the enzyme with the inhibitor at various concentrations over different time periods before measuring the residual enzyme activity. Compounds exhibiting time-dependent inhibition show an increase in inhibitory potency as the pre-incubation time with the enzyme increases. This kinetic behavior can indicate mechanisms such as slow-binding or covalent modification of the enzyme by the inhibitor. researchgate.netnih.gov

Specific data detailing the time-dependent inhibition profile of this compound on butyrylcholinesterase activity were not found in the consulted sources. Studies on other BChE inhibitors, such as certain carbamates and organophosphates, have demonstrated time-dependent inhibition, providing insights into their mechanisms of action. researchgate.netacs.org

Butyrylcholinesterase Reactivation Studies (if applicable to compound class)

Butyrylcholinesterase reactivation studies are performed to assess the ability of certain compounds, known as reactivators, to restore the enzymatic activity of inhibited BChE. This is particularly relevant for BChE inhibited by compounds that form a stable conjugate with the enzyme, such as organophosphates. nih.govimi.hrmdpi.comnih.govresearchgate.net Reactivators, often oximes, can cleave the bond between the inhibitor and the enzyme's active site serine residue, thereby restoring the enzyme's catalytic function. mdpi.comnih.gov The effectiveness of a reactivator is typically evaluated by measuring the recovery of enzyme activity over time after the addition of the reactivator to the inhibited enzyme. mdpi.com

Information regarding the reactivation of BChE inhibited by this compound, or the potential of this compound itself to act as a reactivator if applicable to its chemical class, was not available in the consulted literature. Research in this area often involves testing a panel of known reactivators against BChE inhibited by a specific compound to determine if reactivation is possible and to evaluate the efficacy of different reactivators. nih.govresearchgate.net

V. Molecular Interaction Studies of Bche in 25 with Butyrylcholinesterase

Computational Modeling of Ligand-Butyrylcholinesterase Binding

Computational modeling has been instrumental in visualizing and analyzing the binding of BChE-IN-25 within the active site of butyrylcholinesterase. These techniques predict the most favorable binding orientation and interaction energies, offering insights that complement experimental data.

Molecular docking simulations have been performed to clarify the binding mode of this compound with BChE. These simulations place the ligand (this compound) into the three-dimensional structure of the protein's binding site and calculate the most stable conformation.

The tacrine-d-xylose hybrid, this compound, is a dual binding site inhibitor, meaning it interacts with both the Catalytic Active Site (CAS) at the base of the active site gorge and the Peripheral Anionic Site (PAS) located near the gorge entrance researchgate.net. The tacrine portion of the molecule positions itself deep within the gorge to interact with the CAS, while the carbohydrate (d-xylose) moiety is oriented towards the PAS researchgate.net. The linker connecting these two pharmacophores plays a crucial role by allowing the molecule to adopt the most favorable position to establish optimal interactions within the entire binding cavity researchgate.net.

Docking studies have identified the specific amino acid residues within the BChE active site that are critical for the binding of this compound. The active site of BChE is a deep gorge lined with key residues that facilitate inhibitor binding. For tacrine-based inhibitors, interactions within the CAS and PAS are paramount for high-affinity binding.

The stability of the this compound and butyrylcholinesterase complex is maintained by a network of non-covalent interactions. Molecular modeling reveals the specific types of bonds and contacts that contribute to the inhibitor's high potency.

The tacrine moiety of this compound is primarily anchored in the CAS through π-π stacking interactions with the aromatic ring of Trp82 nih.govfrontiersin.org. This is a characteristic and crucial interaction for many tacrine-based inhibitors. Additionally, hydrogen bonds are observed, notably between the inhibitor and the catalytic triad (B1167595) residue His438 nih.govfrontiersin.org. The carbohydrate part of the molecule, positioned near the PAS, also forms hydrogen bonds with surrounding residues. The alkyl linker and the sugar moiety are involved in numerous hydrophobic contacts and van der Waals forces with residues lining the gorge, further enhancing the binding affinity researchgate.net.

Table 1: Summary of Key Interactions between this compound and Butyrylcholinesterase

Binding Site Region Interacting Residue Type of Interaction Moiety of this compound Involved
Catalytic Active Site (CAS) Trp82 π-π Stacking Tacrine
Catalytic Active Site (CAS) His438 Hydrogen Bonding Tacrine
Peripheral Anionic Site (PAS) Tyr332 Hydrophobic Contact Linker/Carbohydrate
Peripheral Anionic Site (PAS) Asp70 Hydrogen Bonding/Electrostatic Linker/Carbohydrate
Gorge Lining Residues Various Hydrophobic Contacts Linker/Carbohydrate

Molecular Dynamics Simulations for Binding Stability and Release Mechanism

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the binding mode predicted by docking and can explore potential pathways for ligand entry and exit.

As of the latest available literature, specific molecular dynamics simulations for the this compound (compound 6e from the tacrine-d-xylose hybrid series) complex with butyrylcholinesterase have not been reported. However, MD studies on the parent compound, tacrine, with BChE have shown that interactions with key residues like Trp82 are stable over time, and these simulations have been used to investigate the mechanisms of ligand release from the active site gorge nih.govfrontiersin.org. Such studies on this compound would be valuable to confirm the stability of its dual-site binding and to understand the dynamics of its association and dissociation from the enzyme.

Vi. Structure Activity Relationship Sar Studies of Bche in 25 Derivatives

Systematic Modification of the BChE-IN-25 Scaffold

Systematic modification of a core chemical scaffold like this compound is a common strategy to optimize inhibitory activity and selectivity. This involves making discrete changes to different parts of the molecule and assessing the resulting biological effects. For compounds related to this compound, which can be based on various scaffolds such as tetrahydroisoquinoline or benzofuran (B130515) derivatives, modifications have been explored at different positions.

One study focusing on tetrahydroisoquinoline derivatives, where a compound (identified as hit 1, a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative) served as a starting point, investigated modifications primarily on the amino side-chain. Homologation or isosteric replacement of the terminal amino group in the initial compound led to a significant loss of BChE inhibitory activity or selectivity. Scaffold hopping-based cyclization of the diethylamino group yielded analogs with improved inhibition and selectivity towards BChE, with one compound possessing a tetrahydropyrrole ring showing enhanced activity. Further studies on this scaffold involved examining the substituent effect at specific positions of the tetrahydroisoquinoline ring. mdpi.com

Another line of research explored benzylbenzofuran as a scaffold for BChE inhibitors. nih.govresearchgate.netdntb.gov.ua Modifications included introducing a methylene (B1212753) spacer between the benzofuran core and a phenyl ring, and substituting positions on both the benzofuran and phenyl rings with atoms like bromine or chlorine, or functional groups like hydroxyl. nih.govresearchgate.netdntb.gov.ua The nature and position of these substituents were found to be critical determinants of activity and selectivity. nih.govresearchgate.netdntb.gov.ua

Studies on other scaffolds, such as thienobenzo-triazoles and sulfonamide-based derivatives, also highlight the importance of systematic modification. For thienobenzo-triazoles, the position and nature of substituents on the aromatic ring were investigated, revealing that certain substitutions, like a 4-dimethylamino benzyl (B1604629) group, led to very good BChE inhibition. mdpi.com Sulfonamide-based inhibitors were developed through scaffold hopping, and modifications to the N,2-diphenyl-2-(phenylsulfonamido)acetamide scaffold resulted in derivatives with notable activity against BChE. researchgate.net

Impact of Substituent Variations on Enzymatic Inhibition

The impact of substituent variations on the enzymatic inhibition of BChE by this compound derivatives is a central theme in SAR studies. Different substituents at various positions on the core scaffold can significantly alter the potency and selectivity of the compounds.

In the context of tetrahydroisoquinoline derivatives, the position and type of substituents on the phenyl ring attached to the scaffold were found to be crucial. For instance, a study showed that a 2-fluoroanilino group on the benzene (B151609) ring was optimal for BChE activity, while 3- or 4-substitution was less favorable. mdpi.com Replacing the 2-fluoro group with 2-bromine led to a notable increase in activity. mdpi.com Shifting the bromine position from C-2 to C-3 or C-4 resulted in a loss of BChE inhibitory activity. mdpi.com

For benzylbenzofuran derivatives, the nature and position of substituents on both the benzofuran core and the pendant phenyl ring influenced activity and selectivity. nih.govresearchgate.netdntb.gov.ua For example, 5-bromo-2-(4-hydroxybenzyl)benzofuran was identified as a potent inhibitor within its series. researchgate.netdntb.gov.ua

Studies on chalcone (B49325) derivatives demonstrated that the substitution pattern on the aromatic rings significantly impacts their inhibitory activity against BChE. tandfonline.com A hydroxyl group ortho to the side chain on one ring was found to be particularly important for BChE inhibitory activity. tandfonline.com Methoxy, chloro, or methyl substituents could either increase or decrease activity depending on their position. tandfonline.com

Research on thienobenzo-triazoles indicated that the position of a substituent on the aromatic ring did not always significantly change the inhibitory activity, but the introduction of certain groups, like 4-dimethylamino benzyl, led to improved inhibition. mdpi.com

The following table illustrates the impact of some substituent variations on BChE inhibitory activity for selected examples from the search results:

Scaffold TypeCompound Example / ModificationObserved Effect on BChE InhibitionSource
TetrahydroisoquinolineReplacement of terminal amino group with homologue or isostereSignificant loss of activity or selectivity mdpi.com
TetrahydroisoquinolineCyclization of diethylamino to tetrahydropyrroleImproved inhibition and selectivity mdpi.com
Tetrahydroisoquinoline2-fluoroanilino vs. 3-/4-substitution on benzene ring2-substitution optimal, 3-/4-substitution inadvisable mdpi.com
TetrahydroisoquinolineReplacement of 2-F by 2-BrIncreased activity mdpi.com
TetrahydroisoquinolineChanging Br position from C-2 to C-3 or C-4Loss of activity mdpi.com
BenzylbenzofuranSubstitution at position 5 or 7 of benzofuran with Br or ClActivity and selectivity determined by nature and position of substituent nih.govresearchgate.netdntb.gov.ua
ChalconeHydroxyl group ortho to the side chain on ring BResponsible for inhibitory activity tandfonline.com
ChalconeMethoxy, chloro, or methyl substituentsVariable effect depending on position tandfonline.com
Thienobenzo-triazoleIntroduction of 4-dimethylamino benzyl substituentVery good inhibition mdpi.com

Elucidation of Pharmacophoric Features for Optimal Butyrylcholinesterase Binding

Elucidating the pharmacophoric features essential for optimal BChE binding is crucial for rational drug design. Pharmacophore models represent the spatial arrangement of chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, aromatic rings) necessary for a molecule to interact effectively with its biological target.

Studies involving molecular docking and dynamics simulations have provided insights into the binding modes of BChE inhibitors and the key interactions within the BChE active site. The BChE active site is described as a deep and narrow gorge containing a catalytic site with essential amino acids like Ser198, His438, and Glu325, forming a catalytic triad (B1167595). tandfonline.com It also includes a peripheral anionic site (PAS). mdpi.comnih.gov

For tetrahydroisoquinoline derivatives, molecular modeling studies suggested that active derivatives could target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. mdpi.com Key interactions observed in docking studies include π-π stacking and cation-π interactions with residues in the active sites. mdpi.com

Pharmacophore models for BChE inhibitors have been developed, highlighting features such as hydrogen bond acceptors, hydrophobic portions, aromatic rings, and cationic centers as important for binding. nih.govnih.govresearchgate.net One study generated BChE pharmacophore models with significant statistical parameters, and the best model aligned well with a highly active BChE inhibitor, showing that the pharmacophoric features mapped effectively to the molecule. nih.gov

Structural differences between BChE and acetylcholinesterase (AChE) active sites are also important for achieving selectivity. For example, the acyl-binding pocket of BChE contains flexible amino acids (Leu286 and Val288) that replace phenylalanine residues (Phe288 and Phe290) in AChE, allowing BChE to bind bulkier ligands and offering opportunities for selective inhibitor design. acs.org

Molecular docking analysis of active BChE inhibitors has shown interactions with residues such as Trp82, Trp231, Leu286, and His438. researchgate.net These interactions, including π-π stacking with tryptophan residues, contribute to the binding affinity and inhibitory potency.

Development of Structure-Permeability Relationships (e.g., BBB permeability prediction)

For compounds targeting the central nervous system (CNS), such as BChE inhibitors for Alzheimer's disease, predicting and optimizing blood-brain barrier (BBB) permeability is a critical aspect of drug discovery. Structure-permeability relationships aim to correlate structural features of a molecule with its ability to cross the BBB.

Several studies have incorporated BBB permeability assessment into the evaluation of BChE inhibitors. The parallel artificial membrane permeation assay (PAMPA-BBB) model is a common in vitro method used to estimate BBB permeability. acs.orgnih.govacs.org Compounds with high permeability in this model are considered to have a higher likelihood of crossing the BBB. acs.orgnih.gov

Computational methods, including ADME (Absorption, Distribution, Metabolism, Excretion) prediction tools and specific BBB permeability prediction models, are also employed. acs.orgmdpi.com These in silico approaches can help filter large libraries of compounds and prioritize those with favorable predicted permeability profiles. mdpi.com

Research on selective BChE inhibitors has shown that some active compounds also possess predicted high BBB permeability. acs.orgnih.govresearchgate.net For example, one highly selective submicromolar BChE inhibitor identified through virtual screening demonstrated high permeability in the PAMPA-BBB model. acs.orgnih.gov

Specific molecular substructures and physicochemical properties are known to influence BBB transport, including passive diffusion which is dependent on factors like lipid solubility and molecular weight. acs.org Integrated analysis of different transport mechanisms and the use of predictive models based on properties and molecular substructures can improve the accuracy of BBB permeability predictions. acs.org

Studies on sulfonamide-based BChE inhibitors also reported BBB permeability for the active compounds, indicating that the developed derivatives possessed this desirable property for potential CNS activity. researchgate.net

Vii. Preclinical Pharmacological Evaluation of Bche in 25

In Vitro Cellular and Molecular Mechanisms of Action

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. acs.org Studies have explored the potential of butyrylcholinesterase (BChE) inhibitors to interfere with this process. While specific data on BChE-IN-25 is not available, research on other BChE inhibitors has shown that they can influence Aβ aggregation. Some studies suggest that BChE can associate with Aβ and may play a role in the formation of amyloid plaques. acs.org Therefore, inhibiting BChE could potentially modulate this pathological cascade. Further investigation is required to determine the direct effects of this compound on Aβ aggregation dynamics.

The neuroprotective capabilities of BChE inhibitors are a key area of interest. Research indicates that selective BChE inhibitors can exhibit neuroprotective effects in various in vitro models of neuronal damage. nih.gov These effects are often attributed to the modulation of cholinergic signaling and potential downstream effects on cell survival pathways. While direct evidence for this compound is pending, the broader class of selective BChE inhibitors has demonstrated the ability to protect neurons from toxic insults in preclinical studies. nih.gov

Butyrylcholinesterase plays a role in hydrolyzing acetylcholine, a critical neurotransmitter for cognitive function. In certain pathological conditions, the activity of BChE is elevated, leading to a decline in acetylcholine levels. nih.gov Selective BChE inhibitors are designed to counteract this by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. It is hypothesized that this compound, as a BChE inhibitor, would act to increase acetylcholine levels in cellular systems, a mechanism central to the therapeutic strategy for Alzheimer's disease.

In Vivo Studies in Animal Models (excluding human clinical trials)

In vivo studies are crucial to confirm that a BChE inhibitor can cross the blood-brain barrier and engage its target in the brain. For other selective BChE inhibitors, research in animal models has demonstrated successful inhibition of BChE activity in the brain following systemic administration. nih.gov This target engagement is a prerequisite for observing any downstream therapeutic effects. Future in vivo studies on this compound will need to establish its brain penetration and its potency in inhibiting cerebral BChE.

Influence on Amyloid Pathology in Transgenic Animal Models

While direct studies detailing the effects of this compound on amyloid pathology in transgenic animal models are not extensively documented in available literature, the role of its target enzyme, Butyrylcholinesterase (BChE), in Alzheimer's disease (AD) pathology is well-established in such models. Histochemical analyses of AD brain tissue show that BChE is present in β-amyloid (Aβ) plaques. nih.gov This association has been replicated in transgenic mouse models designed to mimic AD pathology.

In the APPSWE/PSEN1dE9 double transgenic mouse model (ADTg), which develops Aβ plaques, BChE activity was found to be associated with these plaques, similar to observations in human AD brains. nih.gov Research indicates that BChE is often associated with the fibrillar, β-pleated sheet form of Aβ plaques. nih.gov Double-labeling experiments in these mice revealed that while all BChE-positive plaques were also Aβ-positive, only a subset was positive for thioflavin-S, a dye that binds to dense amyloid aggregates. nih.gov This suggests BChE is associated with a specific subpopulation of Aβ plaques and may be involved in the process of plaque maturation. nih.gov

The therapeutic potential of inhibiting this enzyme has been explored. Studies using cymserine analogs, which are selective BChE inhibitors, in transgenic mice that overexpress human mutant amyloid precursor protein demonstrated a reduction in brain levels of β-amyloid peptides compared to controls. acs.org This suggests that the inhibition of BChE, the mechanism of action for compounds like this compound, could have a modulatory effect on the development of amyloid pathology.

Table 1: BChE Association with Amyloid Plaques in the ADTg Mouse Model

Marker Plaque Detection Co-localization with BChE Implication
Aβ Immunostaining Highest number of plaques detected All BChE-positive plaques were Aβ-positive nih.gov BChE associates specifically with amyloid deposits.
BChE Staining Fewer plaques than Aβ staining - BChE is present in a subpopulation of total plaques. nih.gov

| Thioflavin-S | Fewer plaques than BChE staining | Only some BChE-positive plaques were thioflavin-S-positive nih.gov | BChE may play a role in the maturation of plaques into dense-core structures. |

Preclinical Imaging Studies (e.g., SPECT, PET) for Butyrylcholinesterase Activity

Preclinical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are crucial for studying BChE activity in vivo. These methods utilize specific radiotracers that bind to BChE, allowing for the visualization and quantification of its activity in the brain.

A preclinical SPECT study was conducted using the BChE radiotracer N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate in the 5XFAD transgenic mouse model of AD and wild-type (WT) counterparts. researchgate.net The results showed that the retention of the radiotracer was consistently higher in 5XFAD mice than in WT mice, with the most significant differences observed in the cerebral cortex. researchgate.net This finding is particularly relevant as the cerebral cortex is a region with scant BChE activity in a healthy brain, but one where BChE accumulates in association with AD pathology. researchgate.net

In a separate longitudinal study, PET imaging was performed using a novel BChE-selective inhibitor radiotracer, designated [11C]4, in 5xFAD mice at various ages. nih.gov This study confirmed that the tracer could cross the blood-brain barrier and that its binding was specific. nih.gov The longitudinal PET scans revealed increased levels of BChE in the cerebral cortex, hippocampus, and other brain regions in aged AD mice compared to their WT littermates. nih.gov Furthermore, the accumulation of BChE shown by PET imaging correlated with the trend of Aβ plaque deposition observed in the same animals using an amyloid tracer. nih.gov These studies underscore the potential of BChE-targeted imaging as a biomarker for AD progression.

Table 2: Summary of Preclinical BChE Imaging Studies in AD Mouse Models

Imaging Modality Radiotracer Animal Model Key Findings
SPECT N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate 5XFAD Mice Higher tracer retention in the cerebral cortex of 5XFAD mice compared to wild-type, allowing differentiation between the strains. researchgate.net

| PET | [11C]4 (BChE selective inhibitor) | 5xFAD Mice | Longitudinally increased BChE levels in multiple brain regions of AD mice, correlating with Aβ plaque accumulation. nih.gov |

Butyrylcholinesterase as a Scavenger Enzyme (if applicable to compound class)

Butyrylcholinesterase is recognized not only for its role in hydrolyzing acetylcholine but also as a biological scavenger. It participates in the detoxification of a wide array of natural and exogenous toxic substances. nih.gov This function is critical as BChE can hydrolyze and thereby inactivate various choline-based esters and other compounds before they can exert harmful effects on the nervous system or other parts of the body. researchgate.net

The scavenger function of BChE is particularly well-known in the context of anesthetic practice, where it is responsible for degrading neuromuscular blockers like succinylcholine. nih.gov Its protective role extends to being the first line of defense against potent organophosphorus compounds, such as nerve agents, by binding to them stoichiometrically in the bloodstream.

Viii. Future Research Directions and Therapeutic Implications

Design of Next-Generation Butyrylcholinesterase Inhibitors

The development of BChE-IN-25, a hybrid of tryptamine (B22526) and rivastigmine (B141), provides a robust platform for the design of next-generation BChE inhibitors. Future efforts will likely focus on optimizing the current scaffold to enhance its efficacy, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies of tryptamine-rivastigmine hybrids have revealed that minor structural modifications can lead to significant changes in inhibitory potency and selectivity.

Further research into next-generation inhibitors will likely explore:

Fine-tuning the carbamate (B1207046) moiety: The carbamate group is crucial for the pseudo-irreversible inhibition of BChE. Modifications to the N-ethyl-N-methylcarbamate portion of the rivastigmine component could modulate the carbamoylation rate and the duration of inhibition, potentially leading to a more favorable therapeutic window.

Exploring alternative linker lengths and compositions: The linker connecting the tryptamine and rivastigmine moieties plays a critical role in positioning the inhibitor within the active site of BChE. The synthesis and evaluation of analogs with different linker lengths and flexibilities could lead to inhibitors with improved binding affinity and selectivity.

Introduction of additional pharmacophores: Incorporating other functional groups that can interact with key residues in the BChE active site gorge may enhance inhibitory activity. For example, adding moieties that can form hydrogen bonds with the peripheral anionic site (PAS) could increase the residence time of the inhibitor and improve its efficacy.

The ultimate goal is to develop BChE inhibitors with an optimized balance of potency, selectivity, and blood-brain barrier permeability for the effective management of neurodegenerative diseases like Alzheimer's disease.

Exploration of Novel Chemical Scaffolds and Multi-Target Directed Ligands

The success of the hybrid scaffold of this compound encourages the exploration of other novel chemical frameworks for BChE inhibition. The multifactorial nature of diseases like Alzheimer's has spurred interest in multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets.

Future research in this area will likely focus on:

Developing novel heterocyclic systems: The indole (B1671886) nucleus of tryptamine is a privileged scaffold in medicinal chemistry. The exploration of other heterocyclic systems, such as quinolines, coumarins, and pyridazines, as core structures for BChE inhibitors is an active area of research. These scaffolds can be decorated with various functional groups to achieve high-affinity and selective binding to BChE.

Designing MTDLs with synergistic activities: this compound itself exhibits multifunctional properties, including antioxidant activity, which is beneficial in the context of neurodegenerative diseases where oxidative stress plays a significant role. Future MTDLs could be designed to combine BChE inhibition with other relevant activities, such as:

Inhibition of amyloid-beta (Aβ) aggregation

Modulation of monoamine oxidase (MAO) activity

Chelation of metal ions involved in Aβ aggregation

Anti-inflammatory effects

The development of such MTDLs holds the promise of more effective disease-modifying therapies for complex neurological disorders.

Deeper Understanding of Butyrylcholinesterase's Physiological and Pathophysiological Roles

While the role of acetylcholinesterase (AChE) in cholinergic neurotransmission is well-established, the physiological functions of BChE are still being fully elucidated. Initially considered a "pseudo-cholinesterase" with a secondary role, recent evidence highlights its significance in both health and disease.

Future research is needed to further unravel the multifaceted roles of BChE, including:

BChE in neuroinflammation and neurodegeneration: BChE is found in glial cells and is associated with amyloid plaques and neurofibrillary tangles in the brains of Alzheimer's disease patients. Its levels are reported to increase as the disease progresses, while AChE levels decline. A deeper understanding of how BChE contributes to neuroinflammatory processes and the progression of neurodegeneration is crucial for developing effective therapeutic strategies.

BChE in lipid metabolism and other systemic functions: BChE is involved in lipid metabolism, including the hydrolysis of ghrelin, a hormone that regulates appetite and energy balance. Its role in other systemic processes, such as inflammation and cardiovascular function, is also an emerging area of investigation. Elucidating these functions will provide a more comprehensive picture of the potential systemic effects of BChE inhibitors.

The BChE-iron connection: Recent studies suggest a link between BChE levels and iron homeostasis in the brain. Iron accumulation is implicated in the oxidative stress and neurodegeneration seen in Alzheimer's disease. Further research into the interplay between BChE and iron metabolism could reveal new therapeutic targets for neuroprotection.

A more profound understanding of BChE's diverse roles will not only inform the development of safer and more effective BChE inhibitors but may also open up new therapeutic applications for these compounds in a wider range of diseases.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC27H35N3O2433.59
RivastigmineC14H22N2O2250.34
TryptamineC10H12N2160.22

Table 2: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC50 (nM)
eqBChE0.79
hAChE7.9

Data sourced from the primary research article on compound 6e (this compound)

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BChE-IN-25 in inhibiting butyrylcholinesterase, and how does this compare to established BChE inhibitors?

  • Methodological Answer : To determine the mechanism, perform enzyme kinetics assays (e.g., Michaelis-Menten analysis with varying substrate concentrations) to assess competitive/non-competitive inhibition. Compare inhibition constants (Kᵢ) of this compound with reference inhibitors (e.g., rivastigmine) under standardized buffer conditions (pH 7.4, 37°C). Use fluorometric or colorimetric substrates (e.g., butyrylthiocholine iodide) for real-time activity monitoring . Validate results with molecular docking studies to identify binding interactions.

Q. What in vitro assays are most reliable for quantifying BChE inhibitory activity, and what validation criteria should be applied?

  • Methodological Answer :

Assay Selection : Use Ellman’s assay for spectrophotometric measurement of thiocholine production or fluorometric assays with probes like BTC-ester.

Controls : Include positive controls (e.g., tacrine) and negative controls (vehicle-only).

Replication : Perform triplicate runs per concentration to calculate IC₅₀ values with 95% confidence intervals.

Statistical Validation : Apply ANOVA for inter-assay variability analysis and report coefficient of variation (<10%) .

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with synthetic standards; confirm absence of impurity peaks.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) to assess purity (>95% by area under the curve).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) match theoretical molecular weights. Document all protocols in supplementary materials for reproducibility .

Advanced Research Questions

Q. How should conflicting IC₅₀ values for this compound across studies be systematically analyzed?

  • Methodological Answer :

Variable Identification : Tabulate differences in assay conditions (e.g., enzyme source, substrate concentration, incubation time) using a comparative table (see Table 1).

Statistical Reconciliation : Apply meta-analysis tools to calculate weighted mean IC₅₀ values and heterogeneity indices (e.g., I² statistic).

Biological Replication : Repeat assays under harmonized protocols (e.g., standardized BChE isoforms from recombinant systems) .

Table 1 : Example of Conflicting IC₅₀ Data Analysis

StudyEnzyme SourceSubstrateIC₅₀ (nM)pHTemp (°C)
AHuman plasmaBTC12 ± 1.57.437
BRecombinantATCh45 ± 3.28.025

Q. What criteria should guide in vivo model selection for evaluating this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :

  • Species Relevance : Prioritize transgenic mice expressing human BChE/AChE to mimic human cholinergic pathways.
  • Dose Optimization : Conduct pilot PK studies (plasma half-life, bioavailability via oral vs. intravenous routes) using LC-MS/MS quantification.
  • Endpoint Alignment : Align PD markers (e.g., brain BChE activity reduction) with behavioral outcomes (e.g., Morris water maze for cognitive improvement). Reference CONSORT guidelines for rigor .

Q. What computational strategies optimize this compound’s selectivity against AChE while maintaining potency?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of this compound in BChE vs. AChE active sites.

QSAR Modeling : Train models on datasets of selective BChE inhibitors to identify critical substituents (e.g., bulky groups reducing AChE affinity).

In Silico Mutagenesis : Predict resistance mutations in BChE to refine inhibitor design. Validate with in vitro selectivity assays (AChE/BChE IC₅₀ ratios) .

Guidance for Data Presentation

  • Tables : Include raw data (e.g., enzyme activity rates), processed results (IC₅₀ curves), and statistical outputs (p-values, R²) as supplementary materials .
  • Figures : Use line graphs for time-dependent inhibition and heatmaps for selectivity profiles. Avoid redundant data in text and figures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.